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Abstract
CG-806, also known as luxeptinib, is a potent, orally bioavailable, non-covalent, multi-kinase

inhibitor targeting key drivers of hematologic malignancies. This technical guide provides an in-

depth overview of the molecular structure, properties, and preclinical data of CG-806. It is

designed to serve as a comprehensive resource for researchers and drug development

professionals, summarizing critical data in structured tables, detailing experimental

methodologies, and visualizing key signaling pathways. CG-806 exhibits a unique inhibitory

profile against FMS-like tyrosine kinase 3 (FLT3), Bruton's tyrosine kinase (BTK), and Aurora

kinases, demonstrating broad anti-leukemic activity across various subtypes of acute myeloid

leukemia (AML) and B-cell malignancies, irrespective of their mutational status.[1][2] Preclinical

studies have demonstrated its ability to overcome resistance to existing targeted therapies,

highlighting its potential as a significant therapeutic agent in oncology.

Molecular Structure and Properties
CG-806 (Luxeptinib) is a synthetic organic small molecule.[3] Its chemical formula is

C25H17F4N5O2, with a molecular weight of 495.4 g/mol . The structure of luxeptinib features a

central isoindolinone core linked to a fluorinated phenylurea moiety and a methyl-imidazole

group.[4] This non-covalent inhibitor is designed to bind to the ATP-binding pocket of its target

kinases.

Chemical Name: N-(4-(7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl)-3-

fluorophenyl)-N'-(2,4,6-trifluorophenyl)urea
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SMILES:Cc1[nH]c(nc1)-c2ccc(c3c2C(=O)NC3)c4cc(ccc4F)NC(=O)Nc5c(F)cc(F)cc5F

Mechanism of Action
CG-806 is a multi-kinase inhibitor that potently targets FLT3, BTK, and Aurora kinases, all of

which are critical in the pathogenesis of various hematologic malignancies.[1]

FLT3 Inhibition: CG-806 inhibits both wild-type (WT) and mutated forms of FLT3, including

internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are

common in AML and are associated with poor prognosis.[4] By inhibiting FLT3, CG-806
blocks downstream signaling pathways such as STAT5, MAPK (ERK), and AKT, leading to

the induction of apoptosis and cell cycle arrest in FLT3-driven leukemia cells.[4]

BTK Inhibition: As a potent inhibitor of BTK, CG-806 disrupts B-cell receptor (BCR) signaling,

a crucial pathway for the survival and proliferation of malignant B-cells in diseases like

chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[5]

Aurora Kinase Inhibition: CG-806 also targets Aurora kinases A and B, which are key

regulators of mitosis. Inhibition of Aurora kinases leads to defects in cell division, resulting in

G2/M phase cell cycle arrest and subsequent apoptosis.[1]

The compound's ability to co-target these distinct and crucial pathways contributes to its broad

and potent anti-cancer activity and its potential to overcome resistance mechanisms that limit

the efficacy of single-target agents.[1]

Quantitative Data
Kinase Inhibitory Potency
The inhibitory activity of CG-806 against a panel of kinases was determined through in vitro

kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high

potency against FLT3 and other clinically relevant kinases.
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Kinase Target IC50 (nM)

FLT3-ITD 0.8[4]

FLT3-WT 8.7[4]

FLT3 D835Y (TKD) 6[4]

FLT3-ITD + D835Y 9[4]

FLT3-ITD + F691L 1[4]

BTK Not explicitly quantified in provided results

Aurora A Not explicitly quantified in provided results

Aurora B Not explicitly quantified in provided results

TEC 139[4]

EGFR >1,000[4]

Table 1: Kinase Inhibitory Potency of CG-806.

Antiproliferative Activity in Cancer Cell Lines
The antiproliferative effects of CG-806 were evaluated in a panel of human myeloid leukemia

cell lines. The IC50 values highlight its potent activity in both FLT3-mutant and FLT3-WT

contexts.
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Cell Line FLT3 Status IC50 (nM)

MV4-11 FLT3-ITD 0.238[4]

MOLM-13 FLT3-ITD 0.395[4]

EOL-1 WT 0.045[4]

NOMO-1 WT 20.52[4]

KG-1 WT 28.69[4]

HL60 WT 279.60[4]

MUTZ-8 WT 793.70[4]

SKM-1 WT 816.10[4]

THP-1 WT 2,972.0[4]

HEL92.1.7 WT 4,687.0[4]

Table 2: Antiproliferative Activity of CG-806 in Human Myeloid Leukemia Cell Lines.

Preclinical Pharmacokinetics
Pharmacokinetic studies in preclinical models have demonstrated the oral bioavailability of CG-
806.

Species Dose Parameter Value

Mouse 300 mg/kg twice a day Cmin 1.03 ± 0.30 µmol/L[4]

Table 3: Preclinical Pharmacokinetic Profile of CG-806.Note: A complete pharmacokinetic

profile including Cmax, Tmax, AUC, and half-life is not publicly available at the time of this

report.

In Vivo Efficacy in Xenograft Models
The antitumor activity of CG-806 has been demonstrated in a human AML xenograft model

(MV4-11, FLT3-ITD).
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Model Treatment Dosing Schedule Outcome

MV4-11 Xenograft
CG-806 (10, 30, 100,

300 mg/kg)

Oral, twice daily for 28

days

Dose-dependent

tumor growth

inhibition. Complete

tumor suppression in

10 of 11 mice at 300

mg/kg.[4]

Table 4: In Vivo Efficacy of CG-806 in an AML Xenograft Model.

Signaling Pathways and Experimental Workflows
CG-806 Signaling Pathway Inhibition
The following diagram illustrates the key signaling pathways targeted by CG-806.
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Caption: CG-806 inhibits FLT3, BTK, and Aurora kinases, leading to cell cycle arrest and

apoptosis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/product/b606623?utm_src=pdf-body-img
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the

IC50 of CG-806.
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Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.
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Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize CG-806.

These are based on standard laboratory procedures and the methodologies described in the

cited literature.

In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is for determining the in vitro potency of CG-806 against target kinases like FLT3

and BTK.

Reagent Preparation:

Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM

MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration

should be at the Km for the specific kinase.

Prepare serial dilutions of CG-806 in DMSO, and then dilute further in kinase reaction

buffer.

Assay Procedure (384-well plate format):

Add 1 µL of the diluted CG-806 or DMSO (vehicle control) to the appropriate wells.

Add 2 µL of the 2X kinase solution to each well.

Initiate the reaction by adding 2 µL of the 2X substrate/ATP solution to each well.

Incubate the plate at room temperature for 60 minutes.

Signal Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.benchchem.com/product/b606623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP

and produce a luminescent signal.

Incubate at room temperature for 30 minutes.

Measure the luminescence using a plate reader.

Data Analysis:

Calculate the percentage of kinase inhibition for each CG-806 concentration relative to the

DMSO control.

Plot the percent inhibition against the logarithm of the CG-806 concentration and fit the

data to a four-parameter logistic model to determine the IC50 value.

Cell Viability Assay (MTS Assay)
This protocol is for assessing the antiproliferative effects of CG-806 on cancer cell lines.

Cell Seeding:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture

medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

Compound Treatment:

Prepare serial dilutions of CG-806 in culture medium.

Add the diluted compound to the wells, typically in a volume that results in the desired final

concentration. Include wells with vehicle control (DMSO).

Incubate the plate for 72 hours.

MTS Reagent Addition:

Add 20 µL of MTS reagent to each well.
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Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

Absorbance Measurement:

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (from wells with medium only).

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percent viability against the logarithm of the CG-806 concentration and determine

the IC50 value.

Western Blotting for Phosphorylated Proteins
This protocol is for analyzing the effect of CG-806 on the phosphorylation status of target

proteins and downstream signaling molecules.

Cell Lysis:

Treat cells with CG-806 at various concentrations for a specified time.

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Clarify the lysates by centrifugation and determine the protein concentration using a BCA

assay.

SDS-PAGE and Protein Transfer:

Denature the protein lysates by boiling in Laemmli sample buffer.

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for the phosphorylated protein of

interest (e.g., anti-phospho-FLT3, anti-phospho-STAT5) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detection:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system.

To ensure equal protein loading, the membrane can be stripped and re-probed with an

antibody against the total protein or a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of CG-806 on cell cycle distribution.

Cell Treatment and Fixation:

Treat cells with CG-806 or vehicle for the desired duration.

Harvest the cells and wash them with PBS.

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

Incubate the cells at -20°C for at least 2 hours.

Staining:
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Centrifuge the fixed cells and wash with PBS to remove the ethanol.

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and

RNase A.

Incubate in the dark at room temperature for 30 minutes.

Flow Cytometry Analysis:

Analyze the stained cells using a flow cytometer.

Acquire data for at least 10,000 events per sample.

Use the DNA content (PI fluorescence intensity) to gate the cell populations in G0/G1, S,

and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by CG-806.

Cell Treatment:

Treat cells with CG-806 or vehicle for the desired time.

Staining:

Harvest the cells and wash them with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

Incubate in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis:

Analyze the stained cells by flow cytometry within 1 hour.
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Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-

positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic

(Annexin V-negative, PI-positive) cell populations.

Conclusion
CG-806 (luxeptinib) is a promising multi-kinase inhibitor with potent activity against key

oncogenic drivers in hematologic malignancies. Its ability to co-target FLT3, BTK, and Aurora

kinases provides a strong rationale for its clinical development in AML, CLL, and other B-cell

cancers, particularly in patients who have developed resistance to existing therapies. The

preclinical data summarized in this guide highlight its broad antiproliferative effects, in vivo

efficacy, and a mechanism of action that addresses key survival and resistance pathways.

Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel

agent.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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